Cas no 86383-39-3 (3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one)

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one is a synthetic organic compound featuring a propanone backbone substituted with dimethoxyphenyl and hydroxyphenyl groups. Its structural configuration, combining methoxy and hydroxyl functionalities, lends it potential utility in organic synthesis and pharmaceutical research. The compound’s distinct aromatic substitution pattern may enhance its reactivity in coupling reactions or serve as an intermediate for bioactive molecules. Its stability under standard conditions and well-defined chemical properties make it suitable for controlled synthetic applications. Researchers may explore its use in developing novel heterocyclic compounds or as a scaffold for studying structure-activity relationships in medicinal chemistry.
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one structure
86383-39-3 structure
商品名:3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
CAS番号:86383-39-3
MF:C17H18O4
メガワット:286.322425365448
CID:1849362
PubChem ID:10039622

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
    • 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
    • 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-1-propanone (ACI)
    • 1-(2-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-one
    • DTXSID30434637
    • E81941
    • MFCD34471450
    • CS-0148820
    • SCHEMBL10829624
    • 2'-hydroxy-3,4-dimethoxydihydrochalcone
    • 86383-39-3
    • 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
    • インチ: 1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3
    • InChIKey: BPPCJRUZFNUAPY-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC1C=C(OC)C(OC)=CC=1)C1C(O)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 286.12050905g/mol
  • どういたいしつりょう: 286.12050905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 331
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D896875-25mg
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
86383-39-3
25mg
$ 719.00 2023-09-07
1PlusChem
1P004YEK-100mg
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
86383-39-3 98%
100mg
$196.00 2024-04-21
1PlusChem
1P004YEK-250mg
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
86383-39-3 98%
250mg
$371.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219460-100mg
2'-Hydroxy-3,4-dimethoxydihydrochalcone
86383-39-3 98%
100mg
¥1716.00 2024-04-28
eNovation Chemicals LLC
Y1252561-250mg
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
86383-39-3 95%
250mg
$355 2025-02-24
TRC
D896875-10mg
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one
86383-39-3
10mg
$ 293.00 2023-09-07
eNovation Chemicals LLC
Y1252561-250mg
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
86383-39-3 95%
250mg
$380 2024-06-07
eNovation Chemicals LLC
Y1252561-100mg
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
86383-39-3 95%
100mg
$205 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219460-250mg
2'-Hydroxy-3,4-dimethoxydihydrochalcone
86383-39-3 98%
250mg
¥3186.00 2024-04-28
eNovation Chemicals LLC
Y1252561-100mg
1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
86383-39-3 95%
100mg
$190 2025-02-25

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 2-Methyl-2-butanol ;  24 h, 110 °C
リファレンス
Iridium catalyzed alkylation of 2'-hydroxyacetophenone with alcohols under thermal or microwave conditions
Hunter, Jamie; et al, Tetrahedron Letters, 2017, 58(46), 4400-4402

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  rt
リファレンス
Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs
Noshita, Toshiro ; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 31,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 - 36 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  90 min, reflux
リファレンス
Synthesis, anticancer, structural, and computational docking studies of 3-benzylchroman-4-one derivatives
Simon, Lalitha ; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5284-5290

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
リファレンス
Candida rugosa lipase-mediated enantioselective acetylation studies on (±)-3-arylmethyl-3-hydroxymethyl-2,3-dihydro-1-benzopyran-4(H)-ones
Trikha, Smriti; et al, Indian Journal of Chemistry, 2005, (2), 356-365

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  90 min, reflux
リファレンス
Synthesis, anticancer, structural, and computational docking studies of 3-benzylchroman-4-one derivatives
Simon, Lalitha ; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(23), 5284-5290

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Barium hydroxide Solvents: Ethanol ;  6 - 7 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
リファレンス
Candida rugosa lipase-mediated enantioselective acetylation studies on (±)-3-arylmethyl-3-hydroxymethyl-2,3-dihydro-1-benzopyran-4(H)-ones
Trikha, Smriti; et al, Indian Journal of Chemistry, 2005, (2), 356-365

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Carbon Catalysts: Palladium Solvents: Tetrahydrofuran
リファレンス
Synthesis and angioprotective, antiallergic and antihistaminic activities of 3-benzylchromones (homoisoflavones)
Kirkiacharian, Serge; et al, European Journal of Medicinal Chemistry, 1989, 24(5), 541-6

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one Raw materials

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one Preparation Products

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one 関連文献

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-oneに関する追加情報

Introduction to 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one (CAS No. 86383-39-3)

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS No. 86383-39-3, this molecule represents a unique blend of aromatic and aliphatic functionalities, making it a promising candidate for further exploration in drug discovery and material science. The presence of both dimethoxyphenyl and 2-hydroxyphenyl moieties suggests potential interactions with biological targets, which has prompted extensive research into its pharmacological properties.

The compound’s molecular framework, characterized by a propanone core connected to two distinct aromatic rings, offers a versatile scaffold for medicinal chemists. The 3,4-dimethoxyphenyl group introduces hydrophobicity and electronic modulation, while the 2-hydroxyphenyl moiety provides hydrogen bonding capabilities and additional conformational flexibility. These features collectively enhance the compound’s binding affinity to various biological receptors, making it a valuable asset in the development of novel therapeutic agents.

In recent years, there has been a surge in interest regarding molecules with similar structural motifs due to their demonstrated efficacy in modulating key biological pathways. For instance, derivatives of biphenylpropanone have shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one structure aligns well with these trends, as it combines elements known to interact with targets such as kinases and transcription factors.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The reactive sites on the propanone group and the aromatic rings can be further functionalized through various chemical transformations, allowing for the creation of libraries of analogs with tailored biological activities. This flexibility has made it a focal point in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

Recent studies have begun to elucidate the mechanistic aspects of how such molecules interact with biological systems. Computational modeling has revealed that the dimethoxyphenyl group can engage in π-stacking interactions with aromatic residues in protein binding pockets, while the hydroxyphenyl moiety can form hydrogen bonds with polar amino acid side chains. These interactions are critical for achieving high-affinity binding and have been validated through X-ray crystallographic studies of enzyme-inhibitor complexes.

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one has also been optimized to ensure scalability and purity for research applications. Modern synthetic methodologies leverage transition metal catalysis and asymmetric hydrogenation to construct the desired framework efficiently. These advances have not only streamlined production but also enabled access to enantiomerically pure forms of the compound, which are essential for studying stereoselective interactions with biological targets.

In conclusion, 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one (CAS No. 86383-39-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Ongoing research continues to uncover new ways in which this compound can be utilized to address unmet medical needs. As our understanding of its biological profile grows, so too does its importance as a building block for next-generation drugs.

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